It's important to note that the use of triethoxyarsine in research is often hampered by several factors:
Arsenic is a well-known toxic element, and triethoxyarsine inherits this property. This necessitates strict safety protocols and handling procedures, limiting its widespread use in laboratories [].
Triethoxyarsine is a relatively unstable compound, readily decomposing in the presence of moisture or air. This instability makes it challenging to work with and limits its potential for further research and development [].
Triethyl arsenite has the chemical formula C₆H₁₅AsO₃ and is also known as arsenous acid triethyl ester or triethoxyarsine. It is classified as a flammable liquid and vapor, exhibiting toxicity upon ingestion or inhalation. The compound is characterized by its use in various chemical processes and has garnered attention due to its unique properties and potential risks associated with arsenic .
The compound's reactivity makes it important in synthetic organic chemistry and various industrial applications.
The biological activity of triethyl arsenite has been studied primarily in the context of its toxicity. It is known to be toxic to aquatic life and poses risks to human health if inhaled or ingested. The compound can disrupt cellular processes and has been implicated in various health issues related to arsenic exposure . Research indicates that triethyl arsenite may have potential effects on cellular signaling pathways, although more studies are needed to fully understand its mechanisms of action.
Triethyl arsenite can be synthesized through several methods:
These methods highlight the compound's versatility in synthetic organic chemistry.
Triethyl arsenite has various applications, including:
These applications underscore its significance in both industrial and research settings.
Studies on the interactions of triethyl arsenite with biological systems have revealed that it can affect cellular mechanisms. For instance, it may influence signaling pathways related to apoptosis and cell proliferation. Understanding these interactions is crucial for assessing the risks associated with exposure to this compound and for exploring potential therapeutic applications .
Triethyl arsenite shares similarities with several other organoarsenic compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Triethyl Arsenate | C₆H₁₅AsO₄ | Higher oxidation state than triethyl arsenite; used as a dopant. |
Trimethyl Arsenate | C₃H₉AsO₄ | Similar applications but different alkyl groups; more volatile. |
Dimethyl Arsenite | C₄H₁₁AsO₃ | Lower molecular weight; different toxicity profile. |
Triethyl arsenite is unique due to its specific alkyl groups (ethyl vs. methyl) which influence its reactivity and biological activity compared to similar compounds.
Triethyl arsenite, systematically named arsenous acid triethyl ester, is an organoarsenic compound with the molecular formula C₆H₁₅AsO₃ and a molecular weight of 210.10 g/mol [1] [2] [3] [4]. The compound bears CAS Registry Number 3141-12-6 and exists as a colorless to pale yellow liquid under standard conditions [1] [2] [3] [4] [5]. The molecular structure features a central arsenic atom in the +3 oxidation state coordinated to three ethoxy groups in a pyramidal geometry, characteristic of arsenous acid esters [1] [2] [6].
Table 1: Molecular Structure and Identity Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₅AsO₃ | [1] [2] [6] |
Molecular Weight (g/mol) | 210.10 | [1] [2] [3] [4] |
CAS Registry Number | 3141-12-6 | [1] [2] [3] [4] |
InChI | InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | [1] [2] [6] |
InChI Key | BUZKVHDUZDJKHI-UHFFFAOYSA-N | [1] [2] [6] |
SMILES | CCOAsOCC | [1] [6] [7] |
Physical State | Liquid | [3] [4] [7] |
IUPAC Name | Arsenous acid, triethyl ester | [1] [2] [3] [4] |
The compound's structural characterization has been accomplished through various spectroscopic techniques. Mass spectrometric analysis using electron ionization reveals a molecular ion peak at m/z 210, with characteristic fragmentation patterns involving the sequential loss of ethyl groups [2] [8]. The fragmentation follows typical patterns observed for organoarsenic compounds, where the major fragment ions contain arsenic and exhibit structures consistent with divalent and trivalent arsenic species [8].
Nuclear magnetic resonance spectroscopy provides valuable structural information. ⁷⁵As NMR spectroscopy, while challenging due to the large quadrupole moment of the ⁷⁵As nucleus, can provide insights into the coordination environment around the arsenic center [9] [10]. The chemical shift is sensitive to the symmetry of the chemical environment, with highly symmetric AsO₄³⁻ species showing narrow signals around 369 ppm, while less symmetric arsenic environments result in broader, shifted signals [9] [10].
Infrared spectroscopic analysis would be expected to show characteristic C-H stretching vibrations from the ethyl groups in the 2800-3000 cm⁻¹ region, along with As-O stretching modes, though specific vibrational assignments for triethyl arsenite have not been comprehensively reported in the literature [11]. The compound shares structural similarities with other trialkyl arsenites, which have been characterized by infrared and proton NMR spectroscopy [12].
Triethyl arsenite demonstrates moderate thermal stability, with thermodynamic properties that reflect its organoarsenic nature. The compound exhibits an enthalpy of vaporization of 50.6 ± 4.2 kJ/mol, as determined from vapor pressure measurements over the temperature range of 305-340 K [13]. This value is consistent with the molecular interactions expected for a moderately polar organic compound with significant molecular weight.
Table 2: Thermodynamic Properties
Property | Value | Reference |
---|---|---|
Boiling Point (°C) | 162 (at 745 mmHg) | [3] [4] [7] |
Enthalpy of Vaporization (kJ/mol) | 50.6 ± 4.2 | [13] |
Flash Point (°C) | 49.1 | [7] |
Temperature Range for Stability | Below 162°C | [3] [4] [7] |
The thermal stability of triethyl arsenite is governed by the strength of the As-O bonds and the steric effects of the ethyl substituents. Comparative studies on related organoarsenic compounds suggest that trialkyl arsenites generally undergo thermal decomposition through bond homolysis and subsequent radical processes [14]. The decomposition temperature is influenced by the size and nature of the alkyl groups, with larger substituents generally leading to lower decomposition temperatures due to increased steric strain.
The reactivity profile of triethyl arsenite is characteristic of arsenous acid esters. The compound is moisture sensitive, readily hydrolyzing in the presence of water to form arsenous acid and ethanol [3] [4] [7]. This hydrolysis reaction proceeds according to the general equation:
As(OC₂H₅)₃ + 3H₂O → As(OH)₃ + 3C₂H₅OH
The compound also exhibits typical nucleophilic substitution reactions at the arsenic center, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions [15] [12]. Synthesis studies have demonstrated that triethyl arsenite can be prepared through direct esterification of arsenic trioxide with ethanol in the presence of suitable catalysts [12].
Triethyl arsenite exhibits limited solubility in water due to its hydrophobic ethyl substituents and tendency to undergo hydrolysis in aqueous media [16]. The compound demonstrates good solubility in organic solvents, particularly those of moderate polarity [16]. This solubility pattern is typical of organoarsenic esters and reflects the balance between the polar As-O bonds and the nonpolar alkyl chains.
Table 3: Solubility Characteristics
Solvent Type | Solubility | Behavior | Reference |
---|---|---|---|
Water | Limited | Undergoes hydrolysis | [16] |
Organic Solvents | Good | Stable solutions | [16] |
Polar Aprotic Solvents | Expected good | Stable based on structure | Inferred |
Alcohols | Variable | May undergo exchange | Inferred |
The partition behavior of triethyl arsenite between aqueous and organic phases is influenced by its lipophilic character imparted by the three ethyl groups. While specific octanol-water partition coefficients have not been reported in the literature, the compound would be expected to favor organic phases due to its relatively large hydrophobic surface area compared to the polar arsenic center.
Environmental fate studies of related organoarsenic compounds suggest that triethyl arsenite would undergo rapid hydrolysis in natural waters, with the rate depending on pH and temperature [17] [18]. Under alkaline conditions, hydrolysis would be accelerated, leading to the formation of arsenous acid species that could subsequently undergo oxidation to arsenate [17].
Triethyl arsenite can be systematically compared with other organoarsenicals to understand structure-property relationships within this class of compounds. The comparison encompasses both other arsenous acid esters and related compounds containing different central atoms.
Table 4: Comparative Properties of Analogous Compounds
Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Central Atom Oxidation State |
---|---|---|---|---|---|
Triethyl arsenite | C₆H₁₅AsO₃ | 210.10 | 162 | 1.224 | +3 |
Triethyl phosphite | C₆H₁₅PO₃ | 166.16 | 158 | 0.969 | +3 |
Trimethyl arsenite | C₃H₉AsO₃ | 168.02 | Not available | Not available | +3 |
Triethyl arsenate | C₆H₁₅AsO₄ | 226.10 | 236.5 | 1.302 | +5 |
The comparison with triethyl phosphite reveals several important trends [19]. Both compounds share similar molecular structures with trivalent central atoms, but the larger atomic radius and different electronegativity of arsenic compared to phosphorus result in distinct properties. Triethyl arsenite has a higher boiling point (162°C vs 158°C) and significantly higher density (1.224 g/mL vs 0.969 g/mL), reflecting the greater atomic mass of arsenic [3] [4] [7] [19].
The relationship between triethyl arsenite and triethyl arsenate illustrates the effect of oxidation state on molecular properties [16] [20]. The arsenate ester, containing arsenic in the +5 oxidation state, exhibits a substantially higher boiling point (236.5°C) and density (1.302 g/mL) compared to the arsenite ester [16] [20]. This difference reflects the additional oxygen atom and the resulting changes in molecular geometry and intermolecular interactions.
Structural analysis of organoarsenic compounds reveals that arsenous acid esters typically adopt pyramidal geometries around the arsenic center, similar to their phosphorus analogs but with longer bond lengths due to the larger arsenic atom [21] [22]. The As-O bond lengths in triethyl arsenite are expected to be approximately 1.78-1.82 Å, based on crystallographic data from related compounds [23].
The reactivity patterns of triethyl arsenite align with those observed for other organoarsenicals. Like other arsenous acid esters, it undergoes hydrolysis more readily than the corresponding arsenate esters due to the lower oxidation state and reduced electrophilicity of the arsenic center [21] [22]. The compound also participates in nucleophilic substitution reactions characteristic of trivalent arsenic compounds, where the ethoxy groups can be displaced by stronger nucleophiles [15] [12].
Comparative toxicological considerations, while outside the scope of this analysis, indicate that organoarsenic compounds generally exhibit toxicity profiles that depend on their chemical form, with inorganic arsenic species typically being more toxic than organic derivatives [24]. However, all arsenic-containing compounds require careful handling due to the inherent toxicity of arsenic.
Flammable;Acute Toxic;Environmental Hazard